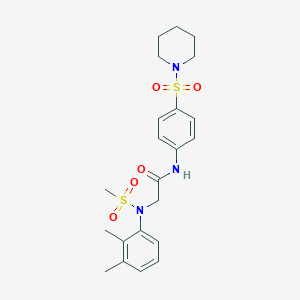![molecular formula C22H22Cl2N4O3S B301896 N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research. DCPM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Mechanism of Action
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This leads to a decrease in intracellular pH, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to have significant anti-tumor effects in various preclinical models. It inhibits tumor growth and metastasis by reducing intracellular pH and inducing apoptosis in cancer cells. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is its potency as a CA IX inhibitor, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is its low solubility, which can affect its bioavailability and limit its effectiveness. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been shown to have some toxicity in preclinical studies, which can limit its use in clinical trials.
Future Directions
There are several future directions for the research and development of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery systems to improve the bioavailability of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide. In addition, there is also ongoing research to identify other potential targets for N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide and to explore its potential as a diagnostic tool for imaging CA IX expression in tumors.
In conclusion, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a promising compound that has significant potential as a therapeutic agent in cancer treatment. Its potency as a CA IX inhibitor makes it a promising candidate for cancer therapy, and ongoing research is focused on optimizing its synthesis, improving its bioavailability, and exploring its potential as a diagnostic tool.
Synthesis Methods
The synthesis of N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a multi-step process that involves the reaction of several reagents. The first step involves the condensation of 2,5-dimethylpyrrole-1-carboxaldehyde with 2,5-dichlorobenzaldehyde in the presence of hydrazine hydrate to form the intermediate compound 2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl)-N-phenylmethanesulfonamide. The intermediate compound is then reacted with phenylmethanesulfonyl chloride to yield the final product, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide.
Scientific Research Applications
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to inhibit tumor growth and metastasis. N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy. In addition, N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide has also been studied for its potential as a diagnostic tool for imaging CA IX expression in tumors.
properties
Product Name |
N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide |
|---|---|
Molecular Formula |
C22H22Cl2N4O3S |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H22Cl2N4O3S/c1-15-11-17(16(2)28(15)21-12-18(23)9-10-20(21)24)13-25-26-22(29)14-27(32(3,30)31)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,26,29)/b25-13+ |
InChI Key |
LLRYTQLSXYAJSX-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301813.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301832.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B301833.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B301835.png)
![2-{[(4-ethoxyphenyl)sulfonyl]anilino}-N-(1-naphthyl)acetamide](/img/structure/B301836.png)
![2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B301837.png)